molecular formula C24H30ClN3O2S B2404546 4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216957-51-5

4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2404546
M. Wt: 460.03
InChI Key: OJNLHYQJJFIIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O2S and its molecular weight is 460.03. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride' involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-carboxylic acid with thionyl chloride to form 5,7-dimethylbenzo[d]thiazole-2-carbonyl chloride. This intermediate is then reacted with N-(2-diethylamino)ethylamine to form N-(2-(diethylamino)ethyl)-5,7-dimethylbenzo[d]thiazole-2-carboxamide. The resulting compound is then acetylated using acetic anhydride to form 4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide, which is then converted to its hydrochloride salt form using hydrochloric acid.

Starting Materials
5,7-dimethylbenzo[d]thiazole-2-carboxylic acid, thionyl chloride, N-(2-diethylamino)ethylamine, acetic anhydride, hydrochloric acid

Reaction
5,7-dimethylbenzo[d]thiazole-2-carboxylic acid is reacted with thionyl chloride to form 5,7-dimethylbenzo[d]thiazole-2-carbonyl chloride., 5,7-dimethylbenzo[d]thiazole-2-carbonyl chloride is reacted with N-(2-diethylamino)ethylamine to form N-(2-(diethylamino)ethyl)-5,7-dimethylbenzo[d]thiazole-2-carboxamide., N-(2-(diethylamino)ethyl)-5,7-dimethylbenzo[d]thiazole-2-carboxamide is acetylated using acetic anhydride to form 4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide., 4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is converted to its hydrochloride salt form using hydrochloric acid.

properties

IUPAC Name

4-acetyl-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S.ClH/c1-6-26(7-2)12-13-27(23(29)20-10-8-19(9-11-20)18(5)28)24-25-21-15-16(3)14-17(4)22(21)30-24;/h8-11,14-15H,6-7,12-13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNLHYQJJFIIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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